molecular formula C13H14F3NO3 B1344565 tert-Butyl 4-(trifluoromethyl)-2-formylphenylcarbamate CAS No. 212696-38-3

tert-Butyl 4-(trifluoromethyl)-2-formylphenylcarbamate

Cat. No. B1344565
M. Wt: 289.25 g/mol
InChI Key: ZXKOJSCHGAKGQH-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(trifluoromethyl)-2-formylphenylcarbamate is an organic compound belonging to the carbamate class of molecules. It is a colorless, odorless, and non-toxic solid. It is a versatile compound with many applications in science and research, such as synthesis, catalysis, and drug development. It has been used in a variety of ways, including as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a drug.

Scientific Research Applications

Physicochemical and Pharmacokinetic Properties

The tert-butyl group, a common motif in medicinal chemistry, is often incorporated into bioactive compounds. However, this incorporation can lead to undesired property modulation, such as increased lipophilicity and decreased metabolic stability. A comparative study of tert-butyl and alternative substituents like pentafluorosulfanyl, trifluoromethyl, and others in drug analogues highlights these effects. This research is crucial for understanding the role of tert-butyl 4-(trifluoromethyl)-2-formylphenylcarbamate in the drug discovery process (Westphal et al., 2015).

Synthetic Chemistry Applications

tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been easily prepared from aldehydes and tert-butyl N-hydroxycarbamate. These compounds serve as N-(Boc)-protected nitrones in reactions with organometallics, highlighting their importance as building blocks in organic synthesis (Guinchard et al., 2005).

Role in Organic Synthesis

The copper-catalyzed oxidative trifluoromethylation of heteroarenes showcases the utility of tert-butyl and trifluoromethyl groups in synthesizing heteroarenes important for pharmaceuticals and agrochemicals. This methodology utilizes tert-butyl derivatives for direct C-H activation, demonstrating the compound's relevance in facilitating trifluoromethylation reactions (Chu & Qing, 2012).

Material Science and Organogelation

Research into carbazole modified salicylaldimines and their difluoroboron complexes has shown that tert-butyl and trifluoromethyl groups can significantly influence organogelation and piezofluorochromism. This study found that compounds bearing both tert-butyl and trifluoromethyl groups could form stable gels in organic solvents, emphasizing the structural importance of these groups in developing new stimuli-responsive multifunctional soft materials (Sun et al., 2017).

properties

IUPAC Name

tert-butyl N-[2-formyl-4-(trifluoromethyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO3/c1-12(2,3)20-11(19)17-10-5-4-9(13(14,15)16)6-8(10)7-18/h4-7H,1-3H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXKOJSCHGAKGQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(trifluoromethyl)-2-formylphenylcarbamate

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